Isoxsuprine hydrochloride
概要
説明
イソキシュプリンは、主に血管拡張剤として使用されるβアドレナリン作動薬です。子宮平滑筋および血管平滑筋を弛緩させる能力で知られています。この化合物は、脳血管不全、末梢血管疾患、早産などのさまざまな状態の治療に使用されます。イソキシュプリンは、特に馬の蹄に関連する問題の治療のために、獣医学でも使用されます。
作用機序
イソキシュプリンは、βアドレナリン受容体を刺激することによって効果を発揮し、平滑筋組織の弛緩につながります。この作用は、環状アデノシン一リン酸(cAMP)経路の活性化によって媒介され、細胞内カルシウムレベルの低下とそれに続く筋肉の弛緩をもたらします。イソキシュプリンは、主に血管および子宮の平滑筋を標的とするため、血管不全および早産に関連する状態の治療に効果的です。
類似の化合物との比較
類似の化合物
アムロジピン: 高血圧と狭心症の治療に使用されるカルシウムチャネルブロッカー。
ニフェジピン: アムロジピンと同様の適応症で使用される別のカルシウムチャネルブロッカー。
カルベジロール: 血管拡張作用を持つβ遮断薬。
イソキシュプリンの独自性
イソキシュプリンは、βアドレナリン作動薬および血管拡張薬としての二重作用で独特です。アムロジピンやニフェジピンなどのカルシウムチャネルブロッカーは主にカルシウムチャネルに影響を与えるのに対し、イソキシュプリンは直接βアドレナリン受容体を刺激します。 この独特のメカニズムにより、血管および子宮の平滑筋の弛緩の両方で効果的になり、ヒトと獣医学の両方で汎用性の高い化合物となります .
生化学分析
Biochemical Properties
Isoxsuprine hydrochloride acts as a beta-adrenergic agonist, which means it stimulates beta-adrenergic receptors. This compound interacts with various enzymes and proteins, including adenylyl cyclase, which is activated upon binding to beta-adrenergic receptors. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the relaxation of smooth muscles .
Cellular Effects
This compound influences several cellular processes. It increases blood flow to skeletal muscles by relaxing vascular smooth muscles, which is mediated through the activation of beta-adrenergic receptors. This compound also affects cell signaling pathways by increasing cAMP levels, which can influence gene expression and cellular metabolism. Additionally, this compound has been shown to inhibit oxytocin-induced contractions in isolated rat uterus, demonstrating its impact on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-adrenergic receptors on the surface of smooth muscle cells. This binding activates adenylyl cyclase, leading to an increase in cAMP levels. The elevated cAMP activates PKA, which phosphorylates target proteins, resulting in the relaxation of smooth muscles. This compound also acts as an antagonist at alpha-adrenergic receptors, further contributing to its vasodilatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about one hour after oral administration. Its plasma half-life is approximately 1.5 hours. Over time, this compound is metabolized and excreted mainly through the urine. Long-term studies have shown that the compound does not accumulate in plasma, and its effects on cellular function, such as vasodilation, remain consistent over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in horses, oral administration at dosages of 0.45-2.4 mg/kg body weight per day for several weeks has been shown to increase blood flow and relax uterine muscles. Higher doses can lead to adverse effects such as increased heart rate and gastrointestinal irritation. In dogs, a no observed effect level (NOEL) of 0.2 mg/kg body weight was found based on effects on heart rate .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes conjugation to form glucuronide and sulfate conjugates. These metabolites are then excreted in the urine. The compound’s metabolism involves enzymes such as cytochrome P450, which play a role in its biotransformation. The metabolic pathways of this compound ensure its rapid clearance from the body, with the majority of the compound being excreted within the first 24 hours after administration .
Transport and Distribution
This compound is well absorbed from the gastrointestinal tract and distributed throughout the body. It has a bioavailability of approximately 100% in humans. The compound is transported in the bloodstream and reaches various tissues, including skeletal muscles and the uterus. Its distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues .
Subcellular Localization
The subcellular localization of this compound involves its interaction with beta-adrenergic receptors on the cell membrane. Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to the relaxation of smooth muscles. This compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
イソキシュプリンは、複数段階のプロセスによって合成できます。一般的な方法の1つは、4-ヒドロキシベンズアルデヒドと1-メチル-2-フェノキシエチルアミンを反応させて中間体シッフ塩基を形成させることを含みます。次に、この中間体を水素化ホウ素ナトリウムを使用して還元してイソキシュプリンを得ます。反応条件は通常、エタノールなどの溶媒を使用し、反応温度は約室温です。
工業的生産方法
工業環境では、イソキシュプリン塩酸塩は、イソキシュプリンを塩酸に溶解することによって生成されます。次に、溶液を結晶化させて塩酸塩を得ます。プロセスは、高い純度と収率を確保するために注意深く制御されます。
化学反応の分析
反応の種類
イソキシュプリンは、次のようなさまざまな化学反応を起こします。
酸化: イソキシュプリンは、対応するキノンを形成するために酸化される可能性があります。
還元: イソキシュプリンのニトロ基は、アミンに還元できます。
置換: イソキシュプリンは、特にフェノール性ヒドロキシル基で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムは、一般的に使用される還元剤です。
置換: ハロアルカンやアシルクロリドなどの試薬は、置換反応に使用されます。
主な生成物
酸化: キノンやその他の酸化誘導体。
還元: アミンやその他の還元誘導体。
置換: イソキシュプリンのアルキル化またはアシル化誘導体。
科学的研究への応用
イソキシュプリンは、科学的研究において幅広い用途があります。
化学: イソキシュプリンは、βアドレナリン作動薬および血管拡張剤の研究におけるモデル化合物として使用されます。
生物学: 平滑筋組織に対するβアドレナリン作動刺激の影響を研究するために使用されます。
医学: イソキシュプリンは、脳血管不全、末梢血管疾患、早産などの状態の治療における可能性について調査されています。
産業: イソキシュプリンは、医薬品および獣医用医薬品の処方に使用されます。
科学的研究の応用
Isoxsuprine has a wide range of applications in scientific research:
Chemistry: Isoxsuprine is used as a model compound in studies of beta-adrenergic agonists and vasodilators.
Biology: It is used to study the effects of beta-adrenergic stimulation on smooth muscle tissues.
Medicine: Isoxsuprine is investigated for its potential in treating conditions such as cerebrovascular insufficiency, peripheral vascular diseases, and premature labor.
Industry: Isoxsuprine is used in the formulation of pharmaceuticals and veterinary medicines.
類似化合物との比較
Similar Compounds
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Nifedipine: Another calcium channel blocker used for similar indications as amlodipine.
Carvedilol: A beta-blocker with vasodilating properties.
Uniqueness of Isoxsuprine
Isoxsuprine is unique in its dual action as a beta-adrenergic agonist and a vasodilator. Unlike calcium channel blockers such as amlodipine and nifedipine, which primarily affect calcium channels, isoxsuprine directly stimulates beta-adrenergic receptors. This unique mechanism allows it to be effective in both vascular and uterine smooth muscle relaxation, making it a versatile compound in both human and veterinary medicine .
生物活性
Isoxsuprine hydrochloride is a well-established pharmacological agent primarily recognized for its role as a beta-adrenergic agonist and vasodilator . This compound exhibits various biological activities, particularly in the management of preterm labor (PTL) and peripheral vascular diseases. This article explores its biological activity, pharmacodynamics, and clinical applications, supported by relevant data and case studies.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 395-28-8
- Molecular Formula : C₁₈H₂₃ClN₂O₃
- Mechanism of Action : Isoxsuprine acts primarily as a β2-adrenergic receptor agonist, leading to the relaxation of vascular and uterine smooth muscles. This mechanism is crucial in its application as a tocolytic agent during preterm labor.
Pharmacokinetics
Isoxsuprine is administered via oral and intramuscular routes. A study assessing its pharmacokinetics revealed the following:
- Cmax : Maximum plasma concentration varies with the route of administration.
- tmax : Time to reach maximum concentration is approximately 2.2 hours for intramuscular administration and around 10 hours for oral doses.
- Half-life (t1/2) : The half-life is approximately 2.2 hours after intramuscular injection and can extend to about 10 hours for oral administration.
- Volume of Distribution (Vd) : The distribution volume of the free drug is significantly higher than that of total isoxsuprine, indicating effective tissue penetration .
Tocolytic Effect
Isoxsuprine is widely used as a tocolytic agent to manage preterm labor. A prospective study involving 50 patients demonstrated:
- Successful Tocolysis : All patients achieved uterine quiescence within 24 hours post-administration.
- Gestational Age at Delivery : Mean gestational age was 39.8 weeks with a latency period of 58.5 days.
- Adverse Effects : Maternal tachycardia and vomiting were reported in 8% of cases but were manageable through dose adjustments .
Outcome Measure | Result |
---|---|
Successful Tocolysis | 100% (n=50) |
Mean Gestational Age at Delivery | 39.8 ± 2.1 weeks |
Mean Fetal Birth Weight | 2.7 ± 0.3 kg |
Maternal Adverse Effects | Tachycardia (8%), Vomiting (8%) |
Neuroprotective Properties
Recent research has identified isoxsuprine as a potential neuroprotectant in ischemic stroke models:
- In an animal model of transient focal ischemia, isoxsuprine significantly reduced infarct volume compared to controls (137 ± 18 mm³ vs. 279 ± 25 mm³; p < 0.001) demonstrating its efficacy in reducing ischemic damage .
Clinical Case Studies
- Effectiveness in Preterm Labor Management
- Long-term Safety Profile
特性
IUPAC Name |
4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUKKTUHUDJSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023178 | |
Record name | Isoxsuprine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-28-8 | |
Record name | Isoxsuprine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=395-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxsuprine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoxsuprine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。